

Spectroscopic Profile of Ethyl 4-Chloro-3-hydroxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-chloro-3-hydroxybutanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 4-chloro-3-hydroxybutanoate**, a key chiral intermediate in the synthesis of various pharmaceuticals. This document is intended to serve as a core resource for researchers and professionals engaged in drug development and chemical synthesis, offering detailed spectroscopic data, experimental protocols, and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for ethyl (S)-4-chloro-3-hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.31	p	6.3	H-3
4.18	q	7.1	-OCH ₂ CH ₃
3.65	dd	11.4, 4.9	H-4a
3.58	dd	11.4, 6.7	H-4b
2.61	dd	16.5, 5.0	H-2a
2.54	dd	16.5, 7.6	H-2b
1.28	t	7.1	-OCH ₂ CH ₃

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
171.5	C-1 (C=O)
68.7	C-3
61.2	-OCH ₂ CH ₃
49.6	C-4
40.8	C-2
14.1	-OCH ₂ CH ₃

Solvent: CDCl₃. Spectrometer frequency: 101 MHz.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3440	O-H stretch (hydroxyl group)
2983, 2939	C-H stretch (aliphatic)
1732	C=O stretch (ester)
1375	C-H bend
1296, 1180, 1095	C-O stretch
760	C-Cl stretch

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Predicted Adduct
167.04695	[M+H] ⁺
184.07349	[M+NH ₄] ⁺
189.02889	[M+Na] ⁺
205.00283	[M+K] ⁺
149.03693	[M+H-H ₂ O] ⁺
165.03239	[M-H] ⁻
211.03787	[M+HCOO] ⁻
225.05352	[M+CH ₃ COO] ⁻

Note: This data is based on predicted values.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate

A common method for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate is the asymmetric reduction of ethyl 4-chloroacetoacetate.^[2] Biocatalytic reductions using alcohol dehydrogenases (ADHs) are frequently employed to achieve high enantioselectivity.^[2]

Example Protocol: The synthesis can be performed using a recombinant *E. coli* expressing a suitable ADH and a co-factor regeneration system (e.g., glucose dehydrogenase). The reaction mixture typically contains ethyl 4-chloroacetoacetate, the biocatalyst, a co-substrate for regeneration (e.g., glucose), and a buffer system. The reaction is monitored for conversion, and the product is extracted using an organic solvent, followed by purification.^[2]

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **ethyl 4-chloro-3-hydroxybutanoate** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.

- ^1H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Spectra are acquired using a proton-decoupled pulse sequence.

ATR-FTIR Spectroscopy

A small drop of neat **ethyl 4-chloro-3-hydroxybutanoate** is placed directly onto the diamond crystal of an ATR accessory. The spectrum is collected over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

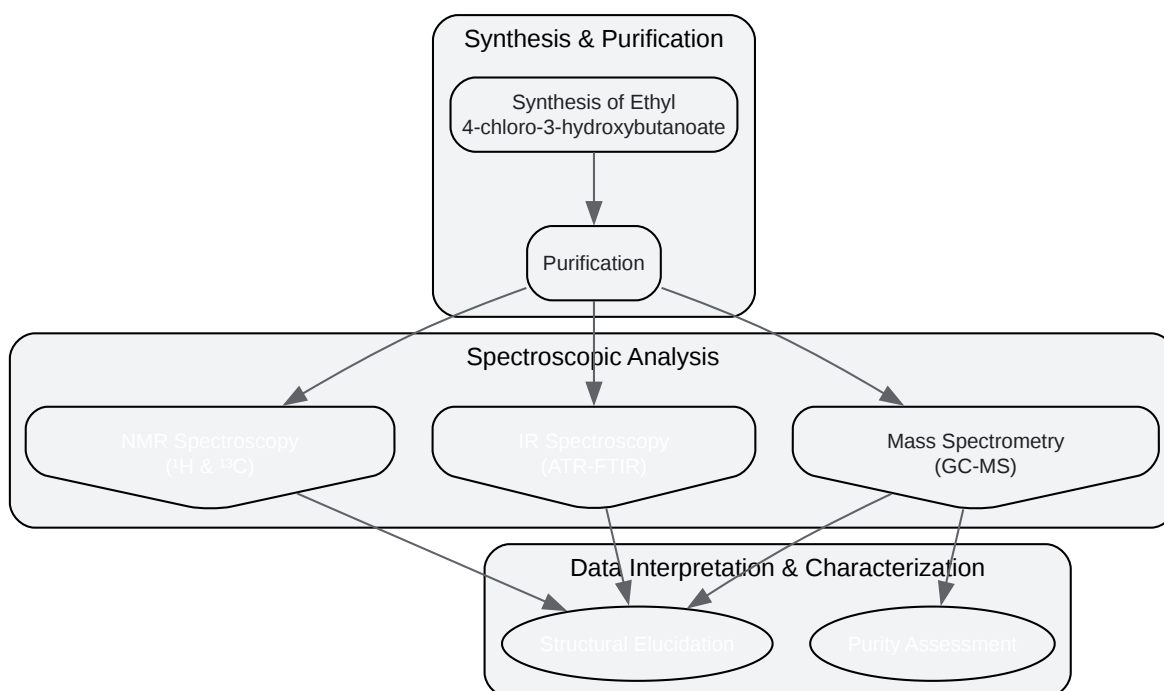
Sample Preparation: A dilute solution of **ethyl 4-chloro-3-hydroxybutanoate** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions: An Agilent gas chromatograph coupled to a mass selective detector can be used.

- GC Column: A nonpolar or semi-polar capillary column (e.g., HP-5MS).
- Injector Temperature: 250 °C.
- Oven Program: A temperature gradient is used, for example, starting at 50 °C and ramping up to 250 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scanned from m/z 30 to 300.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **ethyl 4-chloro-3-hydroxybutanoate**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

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References

- 1. PubChemLite - Ethyl 4-chloro-3-hydroxybutanoate (C₆H₁₁ClO₃) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
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Phone: (601) 213-4426

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